molecular formula C28H23ClN2O5 B2902942 2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 887224-82-0

2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B2902942
CAS No.: 887224-82-0
M. Wt: 502.95
InChI Key: DYTSJFXAWLQWMX-UHFFFAOYSA-N
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Description

2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a chloro substituent, and a benzoyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Chloro Substituent: Chlorination of the quinoline core can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Benzoyl Group: This step involves Friedel-Crafts acylation using 4-ethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
  • 2-(6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Uniqueness

The uniqueness of 2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide lies in its specific substituents, which confer distinct chemical and biological properties. These differences can affect its reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

2-[6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23ClN2O5/c1-2-17-3-5-18(6-4-17)27(33)22-15-31(23-9-7-19(29)13-21(23)28(22)34)16-26(32)30-20-8-10-24-25(14-20)36-12-11-35-24/h3-10,13-15H,2,11-12,16H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTSJFXAWLQWMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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